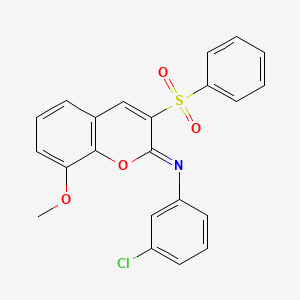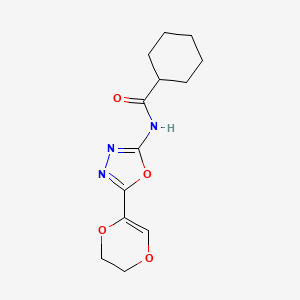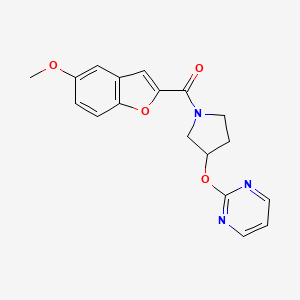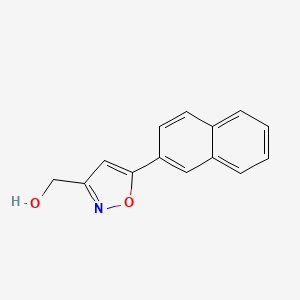![molecular formula C17H14F3N3O B2480250 3-metil-4-fenil-1-{[3-(trifluorometil)fenil]metil}-4,5-dihidro-1H-1,2,4-triazol-5-ona CAS No. 861206-15-7](/img/structure/B2480250.png)
3-metil-4-fenil-1-{[3-(trifluorometil)fenil]metil}-4,5-dihidro-1H-1,2,4-triazol-5-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C17H14F3N3O and its molecular weight is 333.314. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agroquímicos y Pesticidas
Las pirazoles, incluido el compuesto en cuestión, tienen posibles aplicaciones en la industria agroquímica. Los investigadores exploran su uso como pesticidas debido a su capacidad para inhibir las plagas y proteger los cultivos. La sustitución de trifluorometilo en este compuesto puede mejorar su actividad pesticida .
Medicamentos Antiinflamatorios
Las propiedades antiinflamatorias de las pirazoles están bien documentadas. Los compuestos como el descrito pueden servir como un andamiaje para desarrollar nuevos fármacos antiinflamatorios. Los investigadores investigan sus efectos en las vías inflamatorias y las posibles aplicaciones terapéuticas .
Agentes Antitumorales
Las pirazoles también se han estudiado por sus propiedades antitumorales. La estructura única del compuesto, incluido el grupo trifluorometilo, podría contribuir a su eficacia contra las células cancerosas. Los investigadores exploran su impacto en el crecimiento tumoral, la apoptosis y la metástasis .
Actividad Antibiótica
Las triketonas, como la 2-acetil-1,3-indandiona (un precursor del compuesto), poseen propiedades antibióticas. Investigar los derivados de este compuesto puede revelar nuevos antibióticos o mejorar los existentes .
Potencial Antioxidante
Los compuestos que contienen imidazol relacionados con el compuesto en cuestión se han evaluado para su actividad antioxidante. Estos derivados mostraron un potencial de eliminación comparable al del ácido ascórbico, un antioxidante conocido .
Regulación de la Inflamación Central
Otro compuesto relacionado, el ácido 2-metil-4-(4-metil-2-(4-(trifluorometil)fenil)-5-tiazolil)tiazol-5-carboxílico, se ha visto implicado en la regulación de la inflamación central. Puede desempeñar un papel en el control de los procesos inflamatorios del cerebro .
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazoles, have been reported to have potential applications in the agrochemical and medicinal chemistry industries . They are used as pesticides, anti-inflammatory medications, and antitumor drugs .
Mode of Action
It’s known that pyrazoles interact with their targets to induce a variety of biological effects . The trifluoromethyl group has been extensively investigated in drug research for its ability to enhance biological activity and increase chemical or metabolic stability .
Biochemical Pathways
It’s known that pyrazoles can affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The presence of the trifluoromethyl group is known to enhance biological activity and increase chemical or metabolic stability , which could potentially impact the compound’s bioavailability.
Result of Action
Similar compounds, such as pyrazoles, have been reported to have anti-inflammatory and antitumor effects .
Action Environment
The trifluoromethyl group is known to enhance the compound’s stability , which could potentially make it more resistant to environmental factors.
Propiedades
IUPAC Name |
5-methyl-4-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c1-12-21-22(16(24)23(12)15-8-3-2-4-9-15)11-13-6-5-7-14(10-13)17(18,19)20/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVDEABGLCPQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2480167.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480168.png)

![4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine](/img/structure/B2480170.png)
![10-(4-ethylbenzenesulfonyl)-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2480172.png)
![2,4-difluoro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2480173.png)

![11-oxo-N-propyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2480179.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2480185.png)


![4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2480189.png)
![(2E)-N-(butan-2-yl)-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-enamide](/img/structure/B2480190.png)
